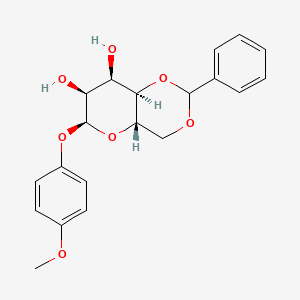

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis

The synthesis of related compounds, such as 3-O-Benzyl-1,5-dideoxy-1,5-imino-D-glucitol and L-iditol, involves concise and unambiguous methods. These syntheses are crucial for producing iminosugars with specific configurations and properties, which can be instrumental in various chemical and pharmaceutical applications (Csíki & Fügedi, 2010).

Analysis and Molecular Structure

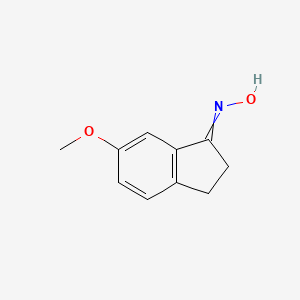

Iminosugars like 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol exhibit unique molecular structures that are pivotal in their biological activity. Their structure is characterized by the presence of an imino group, which plays a crucial role in their interaction with biological molecules. The molecular structure and analysis of these compounds are essential for understanding their chemical behavior and potential applications.

Chemical Reactions and Properties

Iminosugars undergo various chemical reactions due to their unique structural features. These reactions include reductive ring opening, regioselective synthesis, and stereoselective synthesis, which are fundamental in producing specific iminosugar derivatives with desired properties. These chemical reactions are instrumental in exploring the potential uses of iminosugars in medicinal chemistry and drug design (Wang et al., 2002), (Madhan & Rao, 2003).

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Transformations

- The compound undergoes isomerization through ring contraction or SN2 inversion at C2 when activated by bis-hydroxyl groups. This process enables access to 2,5-dideoxy-2,5-imino-L-iditol and other related compounds, demonstrating its versatility in synthetic organic chemistry (Poitout, Merrer, & Depezay, 1996).

- Research has highlighted the synthesis starting from precursors like 2,4-O-benzylidene-1,6-di-O-tosyl-D-glucitol, leading to derivatives that contribute to understanding the structure-activity relationship in chemical biology (Kuszmann & Pelczer, 1981).

Potential as Glycosidase Inhibitors

- The compound serves as a key intermediate in the synthesis of new analogues of the glycosidase inhibitor salacinol. These analogues aim to enhance enzyme inhibition by introducing additional functional groups that interact with the active site of glycosidases, highlighting its application in the development of new therapeutic agents (Nasi & Pinto, 2006).

Contributions to Asymmetric Synthesis and Chiral Molecule Production

- The compound's derivatives have been explored for their role in the stereospecific synthesis of amino and imino sugars. These sugars are of significant interest due to their biological activities and potential pharmaceutical applications. Such research demonstrates the compound's utility in the precise construction of biologically relevant molecules (Davies et al., 2014).

Application in Regioselective Syntheses

- Metal trifluoromethanesulfonate-catalyzed processes involving the compound have been developed for the regioselective synthesis of certain alcohols and sugars. These methodologies underscore its utility in synthetic chemistry, particularly for the efficient and selective formation of complex molecules (Wang et al., 2002).

Propriétés

IUPAC Name |

(1R,2R,7S,9S)-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-7-13(8-4-1)19-22-11-15-17(24-19)18-16(21-15)12-23-20(25-18)14-9-5-2-6-10-14/h1-10,15-21H,11-12H2/t15-,16-,17+,18+,19?,20?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZNORDFNLLOEI-KCNXKABGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@H]3[C@@H](N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449845 |

Source

|

| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol | |

CAS RN |

1246812-42-9 |

Source

|

| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1143104.png)